3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one
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Overview
Description
3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest due to its potential biological activities, including anticancer, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6-hydroxy-2H-chromen-2-one under acidic or basic conditions. One common method includes the use of a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sodium hydroxide, and heating the reaction mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of 3-(1H-benzimidazol-2-yl)-6-oxo-2H-chromen-2-one.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antioxidant, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins.
Pathways Involved: Inhibition of enzyme activity, induction of oxidative stress, and interaction with DNA to prevent replication
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzimidazol-2-yl)-1H-indazole: Shares the benzimidazole moiety but differs in the fused ring structure.
N-benzimidazol-2yl benzamide: Contains the benzimidazole ring but has different substituents.
Properties
CAS No. |
178993-72-1 |
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Molecular Formula |
C16H10N2O3 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-hydroxychromen-2-one |
InChI |
InChI=1S/C16H10N2O3/c19-10-5-6-14-9(7-10)8-11(16(20)21-14)15-17-12-3-1-2-4-13(12)18-15/h1-8,19H,(H,17,18) |
InChI Key |
FYTUAIRUBPSKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)O)OC3=O |
Origin of Product |
United States |
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